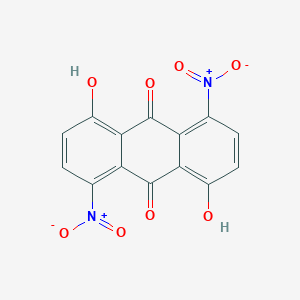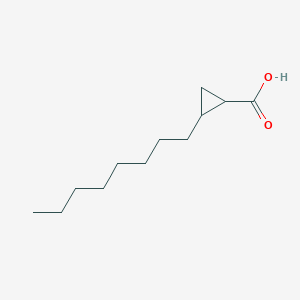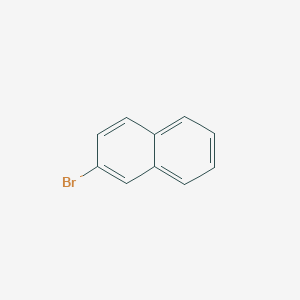
Tetraamine platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraamine platinum, also known as cisplatin, is a chemotherapy drug that has been used to treat various types of cancer, including testicular, ovarian, bladder, and lung cancer. It is a platinum-containing compound that works by interfering with the DNA replication process of cancer cells, ultimately leading to their death.
Mechanism of Action
Tetraamine platinum works by binding to the DNA molecule and forming crosslinks between the strands. This crosslinking interferes with the DNA replication process, ultimately leading to the death of cancer cells. It also activates various signaling pathways that induce cell death.
Biochemical and Physiological Effects
Tetraamine platinum has been shown to have a wide range of biochemical and physiological effects. It can cause DNA damage, oxidative stress, and inflammation. It can also affect the function of various cellular organelles, including the mitochondria and endoplasmic reticulum.
Advantages and Limitations for Lab Experiments
Tetraamine platinum has several advantages for lab experiments. It is a well-established chemotherapy drug that has been extensively studied for its anti-cancer properties. It is also readily available and relatively inexpensive. However, tetraamine platinum also has several limitations. It is highly toxic and can cause severe side effects, including kidney damage, hearing loss, and nerve damage. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Future Directions
Future research on tetraamine platinum could focus on developing new formulations that reduce its toxicity while maintaining its anti-cancer properties. It could also explore the use of tetraamine platinum in combination with other chemotherapy drugs or immunotherapy to enhance its effectiveness. Additionally, future research could investigate the use of tetraamine platinum in the treatment of other types of cancer, such as breast and prostate cancer.
Conclusion
Tetraamine platinum is a chemotherapy drug that has been extensively studied for its anti-cancer properties. Its effectiveness in treating cancer has been attributed to its ability to interfere with the DNA replication process of cancer cells, ultimately leading to their death. While it has several advantages for lab experiments, including its availability and relatively low cost, it also has several limitations, including its high toxicity and narrow therapeutic window. Future research on tetraamine platinum could focus on developing new formulations that reduce its toxicity while maintaining its anti-cancer properties or exploring its use in combination with other chemotherapy drugs or immunotherapy to enhance its effectiveness.
Synthesis Methods
Tetraamine platinum is synthesized by reacting ammonium chloride with potassium tetrachloroplatinate in the presence of ammonium hydroxide. The resulting product is then purified through recrystallization to obtain tetraamine platinum in its purest form.
Scientific Research Applications
Tetraamine platinum has been extensively studied for its anti-cancer properties. It has been used to treat various types of cancer, including testicular, ovarian, bladder, and lung cancer. Its effectiveness in treating cancer has been attributed to its ability to interfere with the DNA replication process of cancer cells, ultimately leading to their death.
properties
CAS RN |
16455-68-8 |
|---|---|
Product Name |
Tetraamine platinum |
Molecular Formula |
H12N4Pt+2 |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
azane;platinum(2+) |
InChI |
InChI=1S/4H3N.Pt/h4*1H3;/q;;;;+2 |
InChI Key |
NOWPEMKUZKNSGG-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Pt+2] |
Canonical SMILES |
N.N.N.N.[Pt+2] |
Related CAS |
13933-32-9 (chloride) 14708-49-7 (iodide) 15651-37-3 (hydroxide) 20634-12-2 (nitrate) |
synonyms |
tetraamine platinum tetraammineplatinum(II) tetraammineplatinum(II) chloride tetraammineplatinum(II) hydroxide tetraammineplatinum(II) iodide tetraammineplatinum(II) nitrate tetraammineplatinum(II) perchlorate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



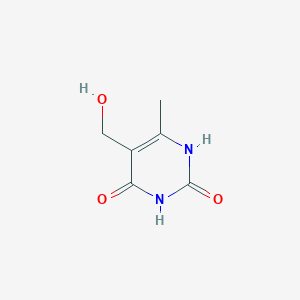

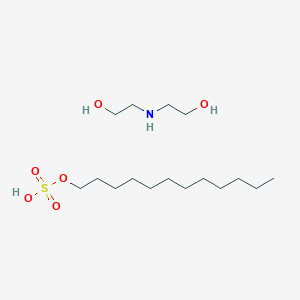
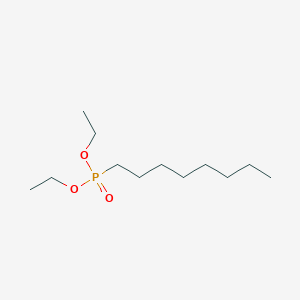
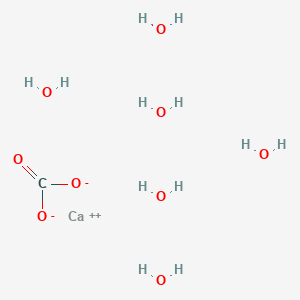
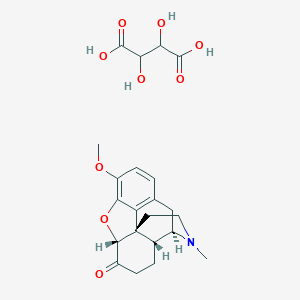
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)
